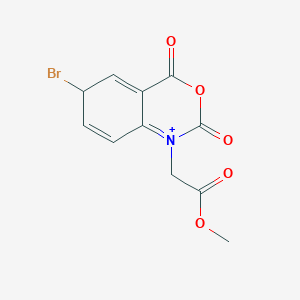

methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate

Descripción

Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate is a benzoxazine derivative characterized by a bromine substituent at position 6, two oxo groups at positions 2 and 4, and a methyl ester-linked acetate group.

Propiedades

IUPAC Name |

methyl 2-(6-bromo-2,4-dioxo-6H-3,1-benzoxazin-1-ium-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrNO5/c1-17-9(14)5-13-8-3-2-6(12)4-7(8)10(15)18-11(13)16/h2-4,6H,5H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZFGPMNAYFAPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[N+]1=C2C=CC(C=C2C(=O)OC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrNO5+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate typically involves the reaction of 6-bromo-2,4-dihydroxybenzoic acid with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzoxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

Reduction Reactions: Reduction of the dioxo groups can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of substituted benzoxazinones.

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate. Research has shown that derivatives containing the benzoxazine moiety exhibit significant activity against various bacterial strains.

A notable study demonstrated that certain thiazole-linked benzoxazine derivatives displayed potent antibacterial effects comparable to standard antibiotics like norfloxacin. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups such as bromine at specific positions on the phenyl ring enhance antibacterial activity .

Anticonvulsant Activity

The anticonvulsant properties of benzoxazine derivatives have also been investigated. Compounds synthesized from thiazole and benzoxazine frameworks showed promising results in electroshock seizure tests and chemical-induced seizure models. For instance, a compound with a para-halogen-substituted phenyl group exhibited superior anticonvulsant activity, suggesting that modifications to the molecular structure can significantly impact efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate derivatives. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Halogen (Br, Cl) | Increases antibacterial potency |

| Electron-withdrawing | Enhances anticonvulsant properties |

| Alkyl groups | Modulate lipid solubility and bioavailability |

The presence of halogens and specific functional groups has been linked to increased effectiveness against targeted pathogens and seizure models .

Case Studies

Several case studies illustrate the applications of methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate:

- Study on Antibacterial Efficacy : A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with bromine substitutions had minimal inhibitory concentrations (MICs) significantly lower than those without halogen substitutions .

- Investigation into Anticonvulsant Effects : A compound derived from methyl 2-(6-bromo...) was evaluated in animal models for seizure protection. The results showed a marked reduction in seizure frequency compared to controls .

Mecanismo De Acción

The mechanism of action of methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate involves its interaction with specific molecular targets. The bromine atom and dioxo groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The bromine atom at position 6 distinguishes this compound from analogs with nitro, methoxy, or unsubstituted aryl groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

- Bromine vs.

- Ester vs. Carbamoylmethyl : The methyl ester group in the target compound is more prone to hydrolysis under acidic/basic conditions than the carbamoylmethyl group in compounds like 5b or 5i, impacting stability and bioavailability .

Actividad Biológica

Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate is a compound belonging to the benzoxazine class, known for its diverse biological activities. This article explores its biological activity based on recent research findings, including antimicrobial and anticancer properties.

Chemical Structure and Properties

Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate has a complex structure characterized by a benzoxazine core with bromo and dioxo functionalities. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that benzoxazine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Methyl 2-(6-Bromo-2,4-Dioxo-2,4-Dihydro-1H-3,1-Benzoxazin-1-Yl)Acetate

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 mg/mL | |

| Escherichia coli | 0.250 mg/mL | |

| Bacillus subtilis | 0.100 mg/mL | |

| Candida albicans | 0.200 mg/mL |

The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, it exhibited the lowest MIC against Bacillus subtilis , indicating potent antibacterial action.

Anticancer Activity

The anticancer potential of methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate has also been investigated. Research indicates that benzoxazine derivatives can induce cytotoxic effects in various cancer cell lines.

Table 2: Cytotoxicity of Methyl 2-(6-Bromo-2,4-Dioxo-2,4-Dihydro-1H-3,1-Benzoxazin-1-Yl)Acetate

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.0 | |

| A549 (Lung) | 12.5 | |

| HepG2 (Liver) | 20.0 | |

| HCT116 (Colorectal) | 18.0 |

The IC50 values indicate that the compound is particularly effective against lung cancer cells (A549), suggesting a promising avenue for further research in cancer therapeutics.

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in microorganisms and cancer cells. Preliminary studies suggest that it may interfere with DNA synthesis or induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Khadra et al. evaluated the antimicrobial efficacy of various benzoxazine derivatives including methyl 2-(6-bromo...) against clinical isolates of Staphylococcus aureus and Escherichia coli. The results confirmed its potential as a therapeutic agent due to its low MIC values and broad-spectrum activity.

Case Study 2: Anticancer Properties

In a recent investigation by Bernard et al., methyl 2-(6-bromo...) was tested against multiple cancer cell lines. The study highlighted its selective toxicity towards cancerous cells while exhibiting minimal cytotoxicity to normal cells, reinforcing its potential for targeted cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.